(4-Formyl-3-hydroxyphenyl)boronic acid

Catalog No.
S3058848
CAS No.
1228829-30-8
M.F
C7H7BO4
M. Wt
165.94
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Formyl-3-hydroxyphenyl)boronic acid

CAS Number

1228829-30-8

Product Name

(4-Formyl-3-hydroxyphenyl)boronic acid

IUPAC Name

(4-formyl-3-hydroxyphenyl)boronic acid

Molecular Formula

C7H7BO4

Molecular Weight

165.94

InChI

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H

InChI Key

SNJFGZSXIIEXHA-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C=O)O)(O)O

solubility

not available

(4-Formyl-3-hydroxyphenyl)boronic acid (CAS 1228829-30-8) is a specialized trifunctional building block characterized by a boronic acid group paired with a salicylaldehyde (ortho-hydroxybenzaldehyde) moiety. In industrial and advanced laboratory synthesis, this specific substitution pattern is procured primarily to construct extended π-conjugated fluorophores, aggregation-induced emission (AIE) materials, and self-assembled metal-coordination cages. The boronic acid handle ensures reliable Suzuki-Miyaura cross-coupling to complex halogenated backbones, while the adjacent formyl and hydroxyl groups provide a pristine, dual-reactive site for dynamic covalent imine condensation (forming Salphen ligands) or Knoevenagel-driven cyclization (forming coumarins). This dual-stage reactivity makes it a high-value precursor for late-stage functionalization where structural precision is critical[1].

Substituting this compound with simpler analogs, such as 4-formylphenylboronic acid or 3-hydroxyphenylboronic acid, fundamentally disrupts downstream synthetic utility. Omitting the ortho-hydroxyl group eliminates the capacity to form the N2O2 tetradentate coordination pocket required for Salphen-based metallacages, effectively destroying the molecule's metal-binding affinity. Furthermore, attempting to reverse the cross-coupling polarity by using 4-bromo-2-hydroxybenzaldehyde alongside a boronic acid-functionalized backbone often leads to severe synthetic bottlenecks. Bulky or electron-rich backbones (e.g., tetraphenylethylene or acridine derivatives) are notoriously unstable as boronic acids and undergo rapid protodeboronation. Procuring (4-formyl-3-hydroxyphenyl)boronic acid ensures the boronic acid remains on the less sterically hindered, stable aryl ring, enabling successful cross-coupling to complex electrophiles [1].

Cross-Coupling Efficiency with Sterically Hindered Electrophiles

When synthesizing highly conjugated, bulky fluorophores, the placement of the boronic acid is critical for processability. Utilizing (4-formyl-3-hydroxyphenyl)boronic acid (via its pinacol ester) as the nucleophilic partner in a Pd-catalyzed Suzuki coupling with 1-bromo-1,2,2-triphenylethene yields the target intermediate at a 56% isolated yield after 32 hours of reflux. In contrast, attempting the inverse coupling—using triphenylethenylboronic acid and 4-bromo-2-hydroxybenzaldehyde—typically results in near-complete failure (<10% yield) due to the rapid protodeboronation of the sterically encumbered alkene boronic acid under basic conditions. This demonstrates the necessity of procuring the boronic acid on the salicylaldehyde fragment for bulky backbone functionalization[1].

Evidence DimensionIsolated yield of cross-coupled bulky intermediate
Target Compound Data56% isolated yield (using target compound as nucleophile)
Comparator Or BaselineInverse polarity baseline (4-bromo-2-hydroxybenzaldehyde + bulky boronic acid): <10% expected yield due to protodeboronation
Quantified Difference>5-fold increase in yield, enabling viable scale-up
ConditionsPd(PPh3)4, Cs2CO3, dioxane/H2O, reflux 32 h

Enables the successful synthesis and scale-up of advanced AIE fluorophores by avoiding the instability of bulky boronic acid intermediates.

Quantitative Macrocycle Formation via Salphen Condensation

The ortho-relationship of the formyl and hydroxyl groups is mandatory for the high-yielding assembly of metal-coordination cages. Following Suzuki coupling to an acridine core, the resulting bis-salicylaldehyde intermediate undergoes acid-catalyzed condensation with ortho-phenylenediamine to form a P2A2 macrocycle in quantitative (~100%) yield. If a generic comparator like 4-formylphenylboronic acid were used, the absence of the ortho-hydroxyl group would prevent the formation of the stabilizing N2O2 hydrogen-bonded Salphen pocket, resulting in unstable imines that hydrolyze readily and fail to template the macrocycle (0% yield of the target cage). This structural feature is absolute for supramolecular cage procurement [1].

Evidence DimensionYield of stable macrocyclic ligand precursor
Target Compound DataQuantitative (~100%) yield
Comparator Or Baseline4-formylphenylboronic acid (lacks ortho-OH): 0% yield of Salphen macrocycle
Quantified DifferenceComplete binary difference (100% vs 0%) in macrocycle viability
ConditionsAcid-catalyzed condensation with o-phenylenediamine in DCM:MeOH (1:1)

Guarantees the structural integrity and thermodynamic stability required to manufacture metal-organic macrocycles and cages.

Direct Access to Coumarin-Fused Luminescent Materials

Procuring this specific bifunctional building block allows for the direct, late-stage cyclization of the salicylaldehyde moiety into a coumarin fluorophore. After coupling the boronic acid to a tetraphenylethylene core, the adjacent formyl and hydroxyl groups undergo a base-catalyzed Knoevenagel condensation with 2-benzimidazolylacetonitrile, followed by acid reflux, to form a tetraphenyethylene-fused coumarin. This specific cyclization requires both the -CHO and -OH groups in the ortho position; substituting with 3-hydroxyphenylboronic acid or 4-formylphenylboronic acid completely abolishes this reactivity pathway, preventing the formation of the coumarin ring and its associated high-contrast mechanoresponsive luminescence [1].

Evidence DimensionCoumarin ring cyclization capability
Target Compound DataSuccessful two-step cyclization to TPE-fused coumarin
Comparator Or BaselineMonofunctional analogs (e.g., 4-formylphenylboronic acid): Incapable of coumarin formation
Quantified DifferenceEnables a completely unique synthetic trajectory unavailable to monofunctional analogs
ConditionsBase-catalyzed condensation followed by dilute HCl reflux

Provides a streamlined, atom-economical route to highly valuable mechanoresponsive luminescent dyes.

Synthesis of Aggregation-Induced Emission (AIE) Fluorophores

Due to its ability to efficiently couple with bulky, sterically hindered electrophiles like bromotriphenylethylene, this compound is a highly effective precursor for manufacturing AIEgens. The subsequent cyclization of its salicylaldehyde moiety yields coumarin-fused materials that exhibit high-contrast mechanoresponsive luminescence, ideal for smart inks, security papers, and optical storage [1].

Assembly of Heteroleptic Metal-Coordination Cages

The compound is highly prioritized for synthesizing Salphen-based dinuclear macrocycles. Its ortho-hydroxybenzaldehyde motif guarantees quantitative condensation with diamines to form stable N2O2 coordination pockets, which are essential for trapping transition metals like Co(III) or Pd(II) in the development of asymmetric catalysts and molecular sensors[2].

Development of Supramolecular Sensors

In sensor formulation, the dual reactivity of this building block provides a distinct advantage. The boronic acid enables structural anchoring to conjugated backbones, while the salicylaldehyde core acts as a highly responsive site for metal coordination or amine detection, making it a highly effective choice for multiplexed diagnostic assays and environmental monitoring[3].

Dates

Last modified: 04-14-2024

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